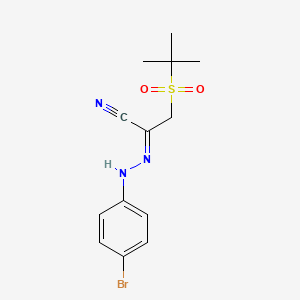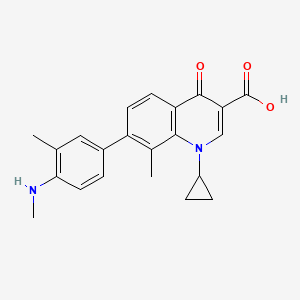
1-Cyclopropyl-8-methyl-7-(3-methyl-4-(methylamino)phenyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Cyclopropyl-8-methyl-7-(3-methyl-4-(methylamino)phenyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is a complex organic compound belonging to the quinolone family. This compound is known for its diverse applications in various scientific fields, including chemistry, biology, and medicine. Its unique structure, featuring a cyclopropyl group, a quinolone core, and a carboxylic acid functional group, contributes to its distinctive chemical properties and reactivity.
Métodos De Preparación
The synthesis of 1-Cyclopropyl-8-methyl-7-(3-methyl-4-(methylamino)phenyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid involves multiple steps, typically starting with the preparation of the quinolone core. The synthetic route often includes the following steps:
Formation of the Quinolone Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the quinolone ring.
Introduction of the Cyclopropyl Group: The cyclopropyl group is introduced through a cyclopropanation reaction, often using reagents like diazomethane or cyclopropylcarbinol.
Functionalization of the Phenyl Ring: The phenyl ring is functionalized with a methylamino group through nucleophilic substitution reactions.
Oxidation and Carboxylation: The final steps involve oxidation to introduce the oxo group and carboxylation to form the carboxylic acid functional group.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using advanced techniques like continuous flow synthesis and automated reaction monitoring.
Análisis De Reacciones Químicas
1-Cyclopropyl-8-methyl-7-(3-methyl-4-(methylamino)phenyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinolone derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the oxo group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the phenyl ring, using reagents like halides or amines.
Condensation: The carboxylic acid group can participate in condensation reactions to form esters or amides, using reagents like alcohols or amines.
The major products formed from these reactions depend on the specific reagents and conditions used, often leading to a variety of quinolone derivatives with diverse properties.
Aplicaciones Científicas De Investigación
1-Cyclopropyl-8-methyl-7-(3-methyl-4-(methylamino)phenyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid has numerous scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting bacterial infections and cancer.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 1-Cyclopropyl-8-methyl-7-(3-methyl-4-(methylamino)phenyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound is known to inhibit bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and transcription. This inhibition leads to the disruption of bacterial DNA processes, ultimately resulting in cell death. The compound’s unique structure allows it to bind effectively to these enzymes, making it a potent antibacterial agent.
Comparación Con Compuestos Similares
1-Cyclopropyl-8-methyl-7-(3-methyl-4-(methylamino)phenyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid can be compared with other quinolone derivatives, such as:
Ciprofloxacin: Another quinolone antibiotic with a similar mechanism of action but different structural features.
Levofloxacin: A fluoroquinolone with enhanced activity against a broader spectrum of bacteria.
Norfloxacin: A quinolone with a simpler structure and narrower spectrum of activity.
The uniqueness of this compound lies in its specific structural modifications, which contribute to its distinct chemical properties and biological activities.
Propiedades
Fórmula molecular |
C22H22N2O3 |
|---|---|
Peso molecular |
362.4 g/mol |
Nombre IUPAC |
1-cyclopropyl-8-methyl-7-[3-methyl-4-(methylamino)phenyl]-4-oxoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C22H22N2O3/c1-12-10-14(4-9-19(12)23-3)16-7-8-17-20(13(16)2)24(15-5-6-15)11-18(21(17)25)22(26)27/h4,7-11,15,23H,5-6H2,1-3H3,(H,26,27) |
Clave InChI |
XOLRGTUKFCOZAM-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1)C2=C(C3=C(C=C2)C(=O)C(=CN3C4CC4)C(=O)O)C)NC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![tert-Butyl7-amino-6,6-difluoro-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B13057559.png)
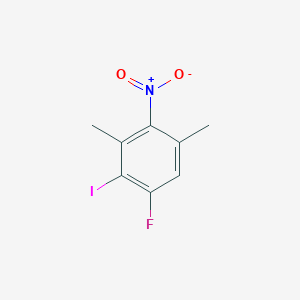

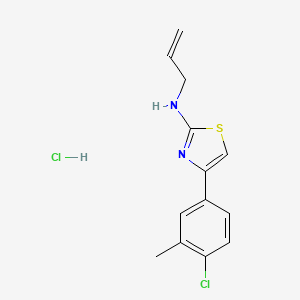

![(3R,5R)-5-fluoro-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.2.2]octane-3-carboxylic acid](/img/structure/B13057581.png)


methylidene}aminofuran-2-carboxylate](/img/structure/B13057613.png)
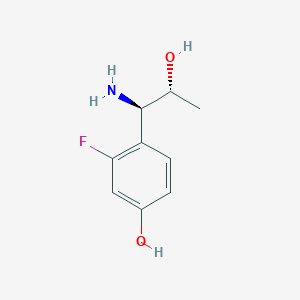

![[(4E)-1,1-dioxo-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-4-ylidene]amino2,4-dichlorobenzoate](/img/structure/B13057628.png)
